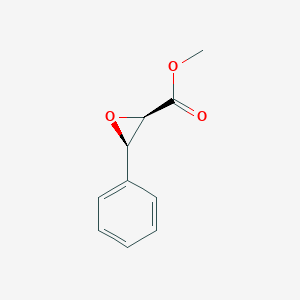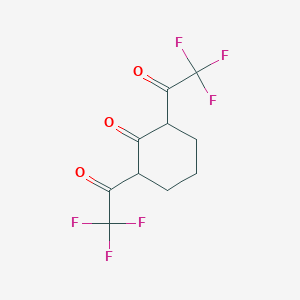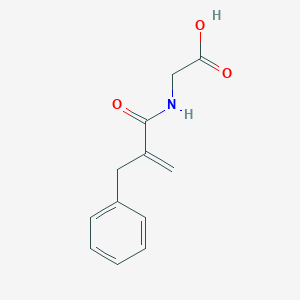
methyl (2R,3S)-3-phenyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its oxirane ring and a phenyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of corresponding alkenes. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . Another method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent to convert alkenes to epoxides .
Industrial Production Methods: Industrial production often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. For instance, the use of lipase from Serratia marcescens in an emulsion bioreactor has been reported for the production of this compound . This method involves the hydrolysis of racemic mixtures to obtain optically pure products.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the epoxide to diols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) in aqueous or alcoholic solvents.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of β-substituted alcohols or ethers.
Scientific Research Applications
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceuticals such as cardiovascular drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations to introduce functional groups at specific positions on the molecule .
Comparison with Similar Compounds
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate: Similar structure with a methoxy group on the phenyl ring.
Methyl (2R,3S)-3-(4-chlorophenyl)oxirane-2-carboxylate: Contains a chlorine substituent on the phenyl ring.
Uniqueness: Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds .
Properties
CAS No. |
115794-67-7 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl (2R,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9+/m0/s1 |
InChI Key |
HAFFKTJSQPQAPC-DTWKUNHWSA-N |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Key on ui other cas no. |
115794-67-7 |
Synonyms |
methyl 3-phenyl-2,3-epoxycinnamate methyl 3-phenyl-2,3-epoxypropanoate methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol](/img/structure/B51353.png)
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
